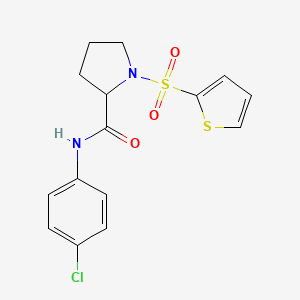

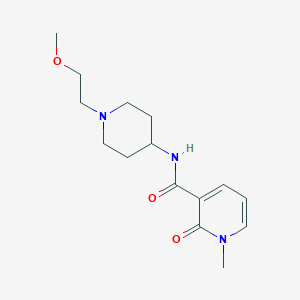

![molecular formula C17H20N4O3S B2820272 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-72-9](/img/structure/B2820272.png)

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, a benzene ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation and functionalization of the pyrrolidine and pyrimidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Antitumor and Antibacterial Agents

Research on derivatives of benzene-sulfonamide, similar in structure to "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide," has shown promising antitumor and antibacterial properties. A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds exhibited significant in vitro activity against liver, colon, and lung cancer cell lines, surpassing the activity of the standard drug doxorubicin in some cases. Additionally, their antibacterial activity against Gram-positive and Gram-negative bacteria was highlighted, underscoring the compound's potential as a multifunctional agent in combating cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Enzyme Inhibition for Disease Treatment

Another scientific application involves the synthesis and evaluation of sulfonamide derivatives as inhibitors of critical enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCA). Bilginer et al. (2020) designed and synthesized a series of sulfonamides that showed significant inhibitory activity against AChE and hCAs, enzymes implicated in diseases like Alzheimer's and glaucoma, respectively. This research indicates the potential utility of "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide" derivatives in developing treatments for these conditions, demonstrating the compound's relevance in medicinal chemistry and enzyme inhibition studies (Bilginer et al., 2020).

Anticancer and Radiosensitizing Evaluation

Research on sulfonamide derivatives, including structural analogs of "4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide," also extends to their potential as anticancer agents and radiosensitizers. Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated their in vitro anticancer activity against the human tumor liver cell line (HEPG-2). Some compounds exhibited higher activity than the standard drug doxorubicin, and several were evaluated for their ability to enhance cell killing in combination with γ-radiation, suggesting the compound's utility in cancer treatment and as a component of combined modality therapy (Ghorab et al., 2015).

Interaction Studies with Biological Molecules

Further scientific exploration includes studying the interaction between synthesized heterocyclic sulfonamide compounds and biological molecules such as hemoglobin. Naeeminejad et al. (2017) investigated the binding interactions between heterocyclic benzene sulfonamide compounds and hemoglobin using various spectroscopic and molecular modeling techniques. This research provides insights into the molecular interactions and binding mechanisms of sulfonamide derivatives with biological macromolecules, which is crucial for understanding their pharmacological profiles and therapeutic potential (Naeeminejad et al., 2017).

Future Directions

properties

IUPAC Name |

4-acetyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-13(22)14-5-7-16(8-6-14)25(23,24)20-12-15-4-2-11-21(15)17-18-9-3-10-19-17/h3,5-10,15,20H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVYCWYKTWDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)

![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)

![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)